molecular formula C25H33NO7S B12324968 3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid

3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid

Cat. No.: B12324968
M. Wt: 491.6 g/mol
InChI Key: KIZPMKLPMDPLQT-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a carboxylic acid group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid involves multiple steps, including the formation of the oxane ring and the attachment of the thiophene and naphthalene derivatives. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carboxylic acid group can produce primary alcohols.

Scientific Research Applications

3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid lies in its specific structure, which includes a thiophene ring and a naphthalene derivative. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C25H33NO7S

Molecular Weight

491.6 g/mol

IUPAC Name

3,4,5-trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C25H33NO7S/c1-2-11-26(12-10-17-6-4-13-34-17)16-8-9-18-15(14-16)5-3-7-19(18)32-25-22(29)20(27)21(28)23(33-25)24(30)31/h3-7,13,16,20-23,25,27-29H,2,8-12,14H2,1H3,(H,30,31)

InChI Key

KIZPMKLPMDPLQT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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